![molecular formula C13H7Cl2N3O2S B3007114 N-(3,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-24-6](/img/structure/B3007114.png)

N-(3,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of thiazolo[3,2-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazolo[3,2-a]pyrimidines are generally synthesized through cyclization of appropriate precursors, often involving formic acid or other one-carbon source reagents .

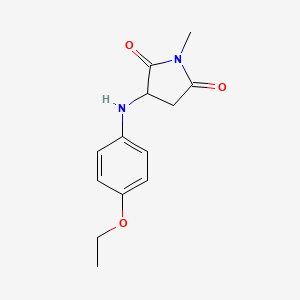

Molecular Structure Analysis

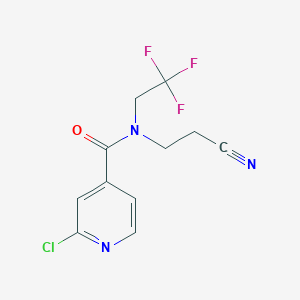

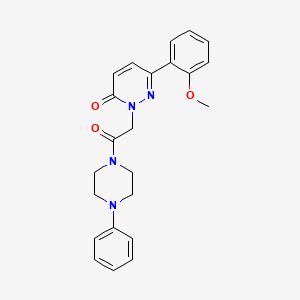

The molecular structure of this compound likely includes a thiazolo[3,2-a]pyrimidine core, which is a fused ring system containing a thiazole ring and a pyrimidine ring . The compound also contains a carboxamide group and a dichlorophenyl group attached to the core structure.

Scientific Research Applications

Acetylcholinesterase Inhibitors

Compounds with a thiazolopyrimidine structure have been studied for their potential as acetylcholinesterase inhibitors, which could be useful in treating diseases like Alzheimer’s .

Antibacterial Agents

Novel thiazolidine pyrimidine derivatives have shown antibacterial activity against a range of bacterial strains, suggesting that similar compounds could be developed for antibacterial applications .

Catalyst-Free Synthesis

The efficient synthesis of functionalized thiazolopyrimidines via a one-pot catalyst-free procedure indicates potential for green chemistry applications .

Antitumor Agents

Thiazolopyrimidines have demonstrated high antitumor activities, making them candidates for cancer research and drug development .

Anti-Inflammatory Agents

Due to their chemical properties, thiazolopyrimidines may also serve as anti-inflammatory agents .

Tyrosinase Inhibitors

Thiazolopyrimidine derivatives have been developed as tyrosinase inhibitors, which play a role in hyperpigmentation and could be used in dermatological treatments .

Mechanism of Action

Target of Action

Thiazolopyrimidines, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities . They have been used as potent inhibitors of various enzymes and receptors , suggesting that they may interact with multiple targets within the cell.

Mode of Action

It is known that thiazolopyrimidines can exert their effects by interacting with their targets and inducing changes in their function . For instance, some thiazolopyrimidines have been found to block certain channels or inhibit enzymes, leading to a disruption of normal cellular processes .

Biochemical Pathways

Given the broad range of biological activities exhibited by thiazolopyrimidines , it is likely that this compound affects multiple pathways. These could include pathways related to cell growth and proliferation, inflammation, and microbial infection, among others .

Result of Action

Thiazolopyrimidines have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiparkinsonian, antiviral, anticancer, and antitubercular effects . These effects suggest that the compound may induce changes at both the molecular and cellular levels, potentially leading to alterations in cell function or viability.

properties

IUPAC Name |

N-(3,4-dichlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3O2S/c14-9-2-1-7(5-10(9)15)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-6H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPSPENETSDBBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3007037.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B3007040.png)

![[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride](/img/structure/B3007041.png)

![2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3007042.png)

![ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B3007053.png)